molecular formula C25H20INO2 B10864163 4-Iodobenzyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate

4-Iodobenzyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate

Cat. No.: B10864163
M. Wt: 493.3 g/mol
InChI Key: TWRFDRRBGMJXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst.

    Iodination: The iodination of the benzyl group is achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

    Esterification: Finally, the carboxylate group is introduced through an esterification reaction with an appropriate alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the iodinated benzyl group, where nucleophiles such as amines or thiols replace the iodine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent for various diseases.

    Chemical Biology: The compound serves as a probe to study protein-ligand interactions and to identify molecular targets in biological systems.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with cellular DNA and proteins. The compound intercalates into DNA, disrupting the normal function of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with specific proteins involved in signal transduction pathways, further contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds to 4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE include other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a quinoline core, known for its ability to inhibit heme polymerase in Plasmodium parasites.

    Quinidine: An antiarrhythmic agent that blocks sodium channels in cardiac cells.

    Camptothecin: A natural product with a quinoline structure that inhibits topoisomerase I and is used in cancer therapy.

The uniqueness of 4-IODOBENZYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C25H20INO2

Molecular Weight

493.3 g/mol

IUPAC Name

(4-iodophenyl)methyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H20INO2/c1-16-7-10-19(13-17(16)2)24-14-22(21-5-3-4-6-23(21)27-24)25(28)29-15-18-8-11-20(26)12-9-18/h3-14H,15H2,1-2H3

InChI Key

TWRFDRRBGMJXFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC=C(C=C4)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.